8-(Cbz-amino)octanoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

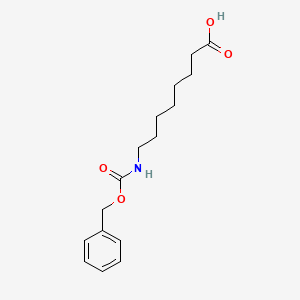

8-(Cbz-amino)octanoic Acid is a chemical compound with the molecular formula C16H23NO4 . It is a derivative of octanoic acid, which carries an amino group at position 8 .

Synthesis Analysis

The synthesis of 8-Aminooctanoic acid involves the preparation of lactams using enzyme-catalyzed aminolysis. It is prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2 hours at 177°C . A novel direct synthetic method for various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H23NO4 . The molecular weight of the compound is 159.23 g/mol .

Chemical Reactions Analysis

The amidation of α-amino acids is challenging and generally requires protection strategies for the amino functionality . A variety of multi-step organic syntheses employ amines with protecting groups to reduce the production of undesired side products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Aminooctanoic acid, a related compound, include a molecular weight of 159.23 and a molecular formula of C8H17NO2 .

作用机制

The mechanism of action of octanoic acid, a related compound, involves the potentiation of fuel-stimulated insulin secretion . Octanoic acid differentially regulates the excitability of POMC neurons, activating these neurons directly via GPR40 and inducing inhibition via an indirect non-synaptic, purine, and adenosine receptor-dependent mechanism .

安全和危害

The safety data sheet for 8-Aminooctanoic acid indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

The development of a novel, efficient amide formation procedure is a highly attractive area of research . The direct biocatalytic one-pot transformation of acids into amides without substrate activation is a highly desirable but challenging reaction . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .

属性

IUPAC Name |

8-(phenylmethoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c18-15(19)11-7-2-1-3-8-12-17-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSSGBYDDXYXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(9'Z,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B8137960.png)

![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B8137971.png)

![4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8138033.png)

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid](/img/structure/B8138040.png)